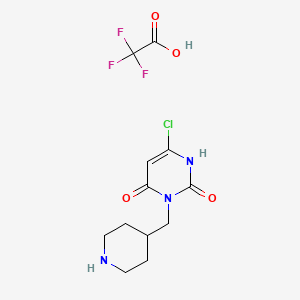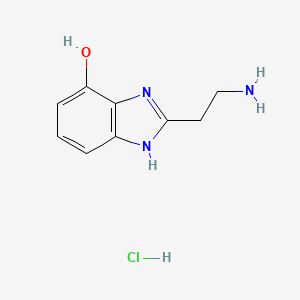
6-Chloro-3-(4-piperidinylmethyl)-2,4(1H,3H)-pyrimidinedione trifluoroacetate
Overview
Description
6-Chloro-3-(4-piperidinylmethyl)-2,4(1H,3H)-pyrimidinedione trifluoroacetate (CPMT) is a small organic molecule with a variety of applications in biochemical research. CPMT is a synthetic compound that has been used for a variety of purposes, including as a reagent in organic synthesis, as a ligand for metal-catalyzed reactions, and as a biochemical research tool. It is a useful tool for studying a variety of biological systems, due to its ability to interact with a variety of proteins and enzymes.
Scientific Research Applications
6-Chloro-3-(4-piperidinylmethyl)-2,4(1H,3H)-pyrimidinedione trifluoroacetate has a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a ligand for metal-catalyzed reactions, and as a biochemical research tool. It has been used to study the structure and function of proteins, as well as to identify novel drug targets. Additionally, this compound has been used in the study of enzymes, hormones, and other molecules that are involved in biochemical pathways.
Mechanism of Action
The mechanism of action of 6-Chloro-3-(4-piperidinylmethyl)-2,4(1H,3H)-pyrimidinedione trifluoroacetate is not fully understood. It is believed that this compound binds to proteins and enzymes, and this binding can affect the structure and function of the proteins and enzymes. Additionally, this compound can interact with other molecules, such as hormones, to affect their function.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is known that this compound can interact with proteins and enzymes, and this interaction can affect the structure and function of the proteins and enzymes. Additionally, this compound can interact with hormones, and this interaction can affect the secretion and action of the hormones.
Advantages and Limitations for Lab Experiments
The advantages of using 6-Chloro-3-(4-piperidinylmethyl)-2,4(1H,3H)-pyrimidinedione trifluoroacetate in laboratory experiments include its ability to interact with proteins and enzymes, and its ability to be used in a variety of biochemical pathways. Additionally, this compound is relatively easy to synthesize, and it is relatively stable in aqueous solutions. The limitations of using this compound in laboratory experiments include its potential to interact with other molecules, which can lead to unexpected results. Additionally, this compound can be toxic in large doses, and it can be difficult to control the concentration of this compound in laboratory experiments.
Future Directions
The future directions for research on 6-Chloro-3-(4-piperidinylmethyl)-2,4(1H,3H)-pyrimidinedione trifluoroacetate are numerous. Further research is needed to understand the mechanism of action of this compound and its biochemical and physiological effects. Additionally, further research is needed to understand the advantages and limitations of using this compound in laboratory experiments. Additionally, further research is needed to identify novel applications of this compound, such as its potential use in drug discovery and development. Finally, further research is needed to develop methods for controlling the concentration of this compound in laboratory experiments.
properties
IUPAC Name |
6-chloro-3-(piperidin-4-ylmethyl)-1H-pyrimidine-2,4-dione;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O2.C2HF3O2/c11-8-5-9(15)14(10(16)13-8)6-7-1-3-12-4-2-7;3-2(4,5)1(6)7/h5,7,12H,1-4,6H2,(H,13,16);(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNFKUEOUOQDMOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CN2C(=O)C=C(NC2=O)Cl.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClF3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(Cyclopropylamino)-2-oxoethyl]-1-hydrazinecarboxamide hydrochloride](/img/structure/B1485969.png)
![3a-Methyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B1485970.png)

![Ethyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate hydrochloride](/img/structure/B1485973.png)


![2-Isopropyl-1-[(methylsulfonyl)methyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B1485978.png)

![N,N-Dimethyl(octahydrocyclopenta[c]pyrrol-5-yl)methanamine dihydrochloride](/img/structure/B1485982.png)
![5-(1-Pyrrolidinylmethyl)octahydrocyclopenta[c]pyrrole](/img/structure/B1485984.png)



![2-[(4-Phenylbutyl)amino]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one hydrochloride](/img/structure/B1485990.png)